Govadine
CAS No.: 60342-43-0
Cat. No.: VC0006312
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60342-43-0 |
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Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | (13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
Standard InChI | InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Standard InChI Key | FQPSOJRHFJUUMC-HNNXBMFYSA-N |
Isomeric SMILES | COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Canonical SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Chemical and Structural Properties
Govadine’s molecular architecture centers on a tetracyclic isoquinoline framework, characterized by two methoxy groups at positions 3 and 11 and hydroxyl groups at positions 2 and 10. Its IUPAC name, 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol, reflects this complex arrangement . The compound exists as a racemic mixture of D- and L-enantiomers, each exhibiting distinct pharmacological profiles .
Table 1: Molecular Properties of Govadine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
PubChem CID | 6453963 |
Mechanism of Action
Govadine’s pharmacological effects arise from its modulation of dopaminergic pathways. The D-enantiomer preferentially enhances prefrontal cortical dopamine efflux via D1 receptor agonism, while the L-enantiomer acts as a D2 receptor antagonist, reducing hyperactivity in mesolimbic pathways . This dual mechanism underpins its potential to concurrently address cognitive deficits and positive symptoms in schizophrenia.
Dopaminergic Modulation
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D-Govadine: Potentiates dopamine release in the prefrontal cortex (PFC) through glutamatergic signaling and mesocortical feedback loops, enhancing working memory and cognitive flexibility .
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L-Govadine: Antagonizes D2 receptors in the nucleus accumbens, suppressing amphetamine-induced locomotion and conditioned avoidance responses at doses lower than clozapine .
Pharmacological Effects
Cognitive Enhancement
In rodent models, D-Govadine (0.3–1.0 mg/kg) improved performance in spatial delayed win-shift tasks and strategy set-shifting, reducing perseverative errors by 40–60% compared to controls . These effects contrast with L-Govadine, which impaired set-shifting at higher doses (1.0 mg/kg), likely due to excessive D2 blockade .
Antipsychotic Properties
L-Govadine demonstrated efficacy in reducing positive symptoms:
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Amphetamine-induced locomotion: 70% suppression at 0.5 mg/kg .
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Conditioned avoidance response: 85% inhibition at 1.0 mg/kg, comparable to haloperidol but with reduced catalepsy risk .
Preclinical Research Findings
Study 1: Cognitive Flexibility in Rats
A 2021 double-blind study compared D-, L-, and D,L-Govadine in a strategy set-shifting paradigm :
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D-Govadine: Reduced errors by 55% at 0.3 mg/kg ().
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L-Govadine: Increased errors by 30% at 1.0 mg/kg ().
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D,L-Govadine: No cognitive improvement but induced psychomotor slowing at 1.0 mg/kg.
Study 2: Probabilistic Reversal Learning
In reversal tasks, D-Govadine enhanced adaptation to rule changes, reducing first-reversal errors by 45% (), while L-Govadine impaired initial discrimination learning .
Comparative Analysis with Standard Therapies
Table 2: Govadine vs. Reference Compounds
Compound | Primary Target | Cognitive Effects | Psychomotor Effects |
---|---|---|---|
D-Govadine | D1 agonist | Improves | Neutral |
L-Govadine | D2 antagonist | Impairs | Slowing |
Haloperidol | D2 antagonist | Neutral/Negative | Severe slowing |
SKF 81297 | D1 agonist | Improves | Hyperactivity |
Unlike haloperidol, which exacerbates cognitive deficits at therapeutic doses, D-Govadine enhances executive function without inducing hyperlocomotion .
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